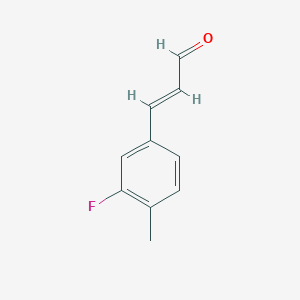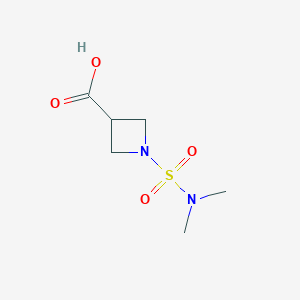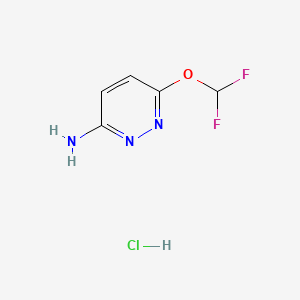
6-(Difluoromethoxy)pyridazin-3-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethoxy)pyridazin-3-aminehydrochloride is an organic compound with the molecular formula C6H6F2N2O·HCl It is a derivative of pyridazine, featuring a difluoromethoxy group at the 6th position and an amine group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)pyridazin-3-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridazine derivative.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced using a fluorinating agent such as difluoromethyl ether.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethoxy)pyridazin-3-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
6-(Difluoromethoxy)pyridazin-3-aminehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(Difluoromethoxy)pyridazin-3-aminehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Difluoromethoxy)pyridin-3-amine: Similar structure but with a pyridine ring instead of pyridazine.
6-(Difluoromethoxy)pyrimidin-3-amine: Similar structure but with a pyrimidine ring.
Uniqueness
6-(Difluoromethoxy)pyridazin-3-aminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt
Propriétés
Formule moléculaire |
C5H6ClF2N3O |
|---|---|
Poids moléculaire |
197.57 g/mol |
Nom IUPAC |
6-(difluoromethoxy)pyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H5F2N3O.ClH/c6-5(7)11-4-2-1-3(8)9-10-4;/h1-2,5H,(H2,8,9);1H |
Clé InChI |
IIIHIQVRMVTXMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1N)OC(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
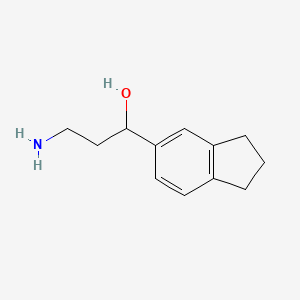
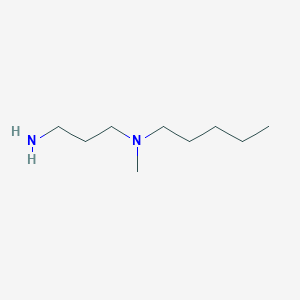




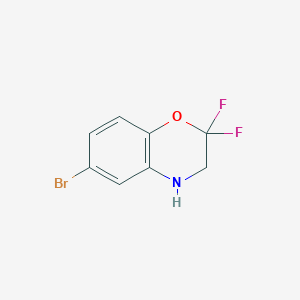
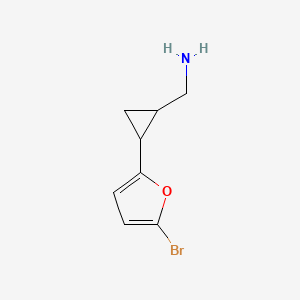
![5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)
